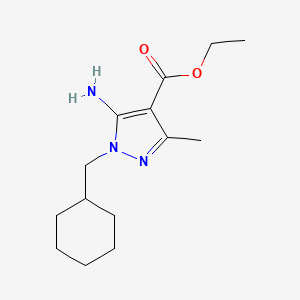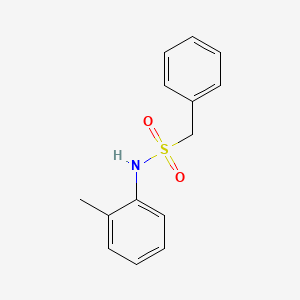![molecular formula C17H18N2O4S B5561712 ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)
ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate, also known as EMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. EMTA is a thiazole derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives : This study describes the synthesis of compounds by interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. Such reactions highlight the versatility and reactivity of thiazole derivatives in creating complex molecules (Mohamed, 2014).
Pyrimidine Derivatives and Related Compounds : This research presents the reactivity of 3-amino-5-phenyl-4-phenylazoisoxazole with ethyl acetoacetate, leading to the formation of novel isoxazolopyrimidine derivatives, demonstrating the compound's potential in synthesizing heterocyclic compounds (Elnagdi et al., 1977).
Potential Applications
Antimicrobial Activities of Thiazoles : A study explored the synthesis of thiazoles and their fused derivatives, showing significant in vitro antimicrobial activity against various bacterial and fungal isolates. This suggests potential applications of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Glucosidase Inhibition Studies : Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, indicating potential therapeutic applications in managing diabetes and related disorders (Babar et al., 2017).
Corrosion Inhibition for Mild Steel : Chalcone derivatives related to the compound demonstrated high inhibition activities against mild steel corrosion in hydrochloric acid solution, suggesting applications in materials science and industrial processes (Lgaz et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Thiazole derivatives, which share a similar structure with the compound , have been found to exert a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets by selectively inhibiting certain biochemical processes .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The lipophilicity of similar compounds has been found to influence their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, UV filters, which are structurally similar to this compound, have been found to be effective against UVB radiation . This suggests that environmental factors such as light exposure could potentially influence the action of this compound.
Propiedades
IUPAC Name |
ethyl 2-[2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-13-11-24-17(18-13)19-15(20)9-6-12-4-7-14(22-2)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,18,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILAUTXNLFJSJQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)


![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)
